molecular formula C9H9N3OS B14393338 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-36-7

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B14393338
CAS No.: 89374-36-7
M. Wt: 207.25 g/mol
InChI Key: XUMGMKBIMDRTDR-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl isothiocyanate with ethylamine. The reaction proceeds through the formation of an intermediate, which upon heating undergoes intramolecular cyclization to yield the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in excitatory neurotransmission in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific substitution pattern and the presence of the ethylamino group, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an AMPA receptor antagonist sets it apart from other thiazine derivatives, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

CAS No.

89374-36-7

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-(ethylamino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C9H9N3OS/c1-2-10-9-12-7(13)6-4-3-5-11-8(6)14-9/h3-5H,2H2,1H3,(H,10,12,13)

InChI Key

XUMGMKBIMDRTDR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=O)C2=C(S1)N=CC=C2

Origin of Product

United States

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